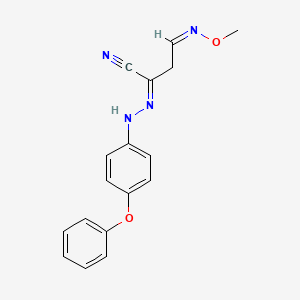
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds contain both an amine group and an alcohol group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(methylamino)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as ®-glycidol.
Reaction with Methylamine: The chiral precursor is reacted with methylamine under controlled conditions to introduce the methylamino group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-(methylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride has various applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-3-(methylamino)propane-1,2-diol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It could influence metabolic pathways or signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-(methylamino)propane-1,2-diol: The enantiomer of the compound with similar properties but different biological activity.
Epinephrine: A compound with a similar structure but different functional groups and biological effects.
Norepinephrine: Another structurally related compound with distinct pharmacological properties.
Uniqueness
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride is unique due to its specific chiral configuration and the presence of both amine and alcohol functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H12ClNO2 |
|---|---|
Poids moléculaire |
141.60 g/mol |
Nom IUPAC |
(2R)-3-(methylamino)propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c1-5-2-4(7)3-6;/h4-7H,2-3H2,1H3;1H/t4-;/m1./s1 |
Clé InChI |
OWLPKHRSZQWPON-PGMHMLKASA-N |
SMILES isomérique |
CNC[C@H](CO)O.Cl |
SMILES canonique |
CNCC(CO)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)






